Palmitato de cetilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El palmitato de cetilo tiene diversas aplicaciones en varios campos:

Química: Utilizado como espesante y emulsionante en formulaciones cosméticas.

Biología: Se encuentra en corales pétreos, donde puede funcionar como antialimentario.

Medicina: Utilizado en nanopartículas de lípidos sólidos para la administración de fármacos.

Industria: Empleado en la producción de lubricantes, productos de cuidado personal y productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del palmitato de cetilo involucra su función como emoliente y espesante. En cosméticos, forma una barrera protectora en la piel, reduciendo la pérdida de agua y proporcionando una textura suave . En la administración de fármacos, el this compound en nanopartículas de lípidos sólidos mejora la estabilidad y la biodisponibilidad de los fármacos encapsulados .

Análisis Bioquímico

Biochemical Properties

Cetyl palmitate plays a role in biochemical reactions, particularly in the formation of solid lipid nanoparticles . It interacts with other biomolecules, such as enzymes and proteins, to exert its effects. For instance, it can increase the viscosity of an emulsion and positively influence its moisture-binding properties .

Cellular Effects

Cetyl palmitate has various effects on cells and cellular processes. It is a component of some solid lipid nanoparticles, which are used in drug delivery systems

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cetyl palmitate can change over time. It is a component of some solid lipid nanoparticles, and its release from these particles can be more efficient compared to other formulations

Transport and Distribution

Cetyl palmitate can be transported and distributed within cells and tissues. It is insoluble in water but soluble in organic solvents , which may influence its distribution. Detailed information on its interactions with transporters or binding proteins, and effects on its localization or accumulation, is not currently available.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El palmitato de cetilo se sintetiza mediante la esterificación del ácido palmítico con alcohol cetílico. Esta reacción puede ser catalizada por ácidos o enzimas. Las reacciones catalizadas por ácidos suelen lograr altas conversiones, pero pueden requerir altas temperaturas, lo que puede degradar los ésteres o causar reacciones secundarias indeseadas . La síntesis enzimática, por otro lado, puede llevarse a cabo en condiciones más suaves, reduciendo los costos de energía y minimizando las reacciones secundarias .

Métodos de producción industrial: En entornos industriales, el this compound se produce mezclando alcohol cetílico y ácido palmítico en una proporción molar de 1:1, calentando la mezcla hasta un estado fundido y luego permitiendo que la reacción de esterificación ocurra . La reacción se lleva a cabo típicamente en presencia de un solvente como el n-hexano y un catalizador como la Burkholderia contaminans .

Análisis De Reacciones Químicas

Tipos de reacciones: El palmitato de cetilo experimenta principalmente reacciones de hidrólisis y transesterificación. La hidrólisis implica la ruptura del enlace éster en presencia de agua, produciendo ácido palmítico y alcohol cetílico. La transesterificación implica el intercambio del grupo éster con otro alcohol, produciendo un éster y un alcohol diferentes .

Reactivos y condiciones comunes:

Hidrólisis: Agua y un catalizador ácido o básico.

Transesterificación: Un alcohol y un catalizador ácido o básico.

Productos principales:

Hidrólisis: Ácido palmítico y alcohol cetílico.

Transesterificación: Un éster y un alcohol diferentes.

Comparación Con Compuestos Similares

El palmitato de cetilo es similar a otros ésteres de ácidos grasos como el ácido esteárico, el monostearato de glicerilo y la cera de carnauba. Sus propiedades únicas, como su punto de fusión y sus características emolientes, lo hacen especialmente adecuado para su uso en cosméticos y productos de cuidado personal .

Compuestos similares:

- Ácido esteárico

- Monostearato de glicerilo

- Cera de carnauba

- Softisan

- Colesterol

- Dynasan

El this compound destaca por su combinación específica de ácido palmítico y alcohol cetílico, proporcionando beneficios únicos en diversas aplicaciones.

Actividad Biológica

Cetyl palmitate, a fatty acid ester derived from cetyl alcohol and palmitic acid, is widely used in the cosmetic and pharmaceutical industries due to its emollient properties. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

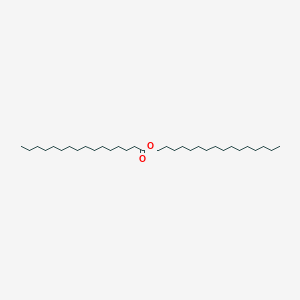

Cetyl palmitate (CP) is a long-chain fatty acid ester with the chemical formula C_{16}H_{32}O_2. It is synthesized through the esterification of cetyl alcohol (C_{16}H_{34}O) and palmitic acid (C_{16}H_{32}O_2), typically in a 1:1 molar ratio. The synthesis can be catalyzed by various methods, including using lipases or chemical catalysts under controlled conditions .

Applications

Cosmetic Industry :

- Emollient : CP acts as an effective emollient, providing a smooth and soft texture to skin formulations.

- Thickening Agent : It enhances the viscosity of creams and lotions, improving their stability and application properties.

Pharmaceuticals :

- Drug Delivery Systems : CP serves as a component in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), facilitating the delivery of lipophilic drugs like Coenzyme Q10 .

1. Skin Absorption and Bioavailability

Research indicates that cetyl palmitate can enhance the absorption of drugs through the skin. It has been incorporated into formulations aimed at increasing the bioavailability of poorly soluble compounds. For example, studies have shown that cetyl palmitate-based NLCs significantly improve the skin permeation of Coenzyme Q10 compared to traditional formulations .

2. Antioxidant Activity

Cetyl palmitate has been evaluated for its antioxidant properties. In formulations where it is combined with other antioxidants, such as β-carotene, it can enhance the overall antioxidant capacity of the product. This is particularly beneficial in preventing oxidative stress in skin cells .

3. Stability and Release Profiles

The stability of cetyl palmitate formulations has been studied extensively. For instance, NLCs containing cetyl palmitate demonstrated a controlled release profile for encapsulated drugs, which is crucial for sustained therapeutic effects . The release kinetics often show a biphasic pattern, indicating an initial rapid release followed by a slower sustained release phase.

Case Study 1: Cetyl Palmitate in Drug Delivery

A study investigated cetyl palmitate-based SLNs for delivering insulin orally. The formulation aimed to improve insulin's bioavailability by enhancing its solubility and stability in gastrointestinal conditions. Results showed that these SLNs significantly increased insulin absorption compared to free insulin solutions, suggesting potential for improved diabetes management .

Case Study 2: Antioxidant Formulations

In another study, cetyl palmitate was used in conjunction with β-carotene in NLCs to evaluate its antioxidant effects. The findings indicated that the NLC formulation enhanced the bioaccessibility of β-carotene while maintaining its antioxidant activity during simulated gastrointestinal digestion .

Research Findings Summary

Propiedades

IUPAC Name |

hexadecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDJXZJSCPSGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047114 | |

| Record name | Palmityl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexadecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

540-10-3, 95912-87-1, 100231-74-1 | |

| Record name | Cetyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl palmitate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18, C12-18-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095912871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmityl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C16-18, C12-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cetyl palmitate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZA2S6B08X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.